Predictive NMR Analysis and Structural Validation of tert-Butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate
Predictive NMR Analysis and Structural Validation of tert-Butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate
Executive Summary
In contemporary medicinal chemistry, the drive to "escape from flatland" has catalyzed the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich saturated scaffolds[1]. Among these, the spiro[3.3]heptane framework has emerged as a highly valuable bioisostere for piperidines, morpholines, and phenyl rings, offering improved pharmacokinetic profiles, enhanced metabolic stability, and novel intellectual property space [2].
This technical whitepaper provides an in-depth predictive analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate (a Boc-protected 1-amino-3-formylspiro[3.3]heptane). By deconstructing the molecule's unique structural and stereochemical features, this guide equips researchers with the theoretical grounding and self-validating experimental workflows necessary for precise structural elucidation [3].
Structural Deconstruction & Mechanistic Rationale
To accurately predict the NMR spectra of tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate, we must first analyze its core topology. The molecule consists of a spiro[3.3]heptane core—two cyclobutane rings sharing a single quaternary carbon (C4).
IUPAC Numbering and Substitution:
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Ring A (Substituted): C1 (bearing the -NHBoc group), C2 (bridging methylene), C3 (bearing the -CHO group), and C4 (the spiro carbon).
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Ring B (Unsubstituted): C4 (spiro carbon), C5, C6, and C7.
Key NMR Phenomena in Spiro[3.3]heptanes:
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Ring Strain and Hybridization: Cyclobutane rings possess significant angle strain (~26 kcal/mol). To minimize this strain, the internal C-C-C bond angles are compressed, which forces the exocyclic C-H bonds to adopt greater s -character (approaching sp2.5 hybridization). This increased s -character slightly deshields the ring protons relative to unstrained alkanes and increases the one-bond carbon-proton coupling constant ( 1JCH ) to approximately 135–140 Hz.
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Diastereotopicity: Because C1 and C3 are chiral centers, the molecule can exist as cis or trans diastereomers. Regardless of the relative stereochemistry, the protons on the C2 methylene bridge are in a diastereotopic environment. They will appear as distinct multiplets with strong geminal coupling ( 2J≈−10 to −12 Hz).
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Non-Collinear Exit Vectors: The substituents at C1 and C3 project in a non-collinear fashion, which is a primary reason this scaffold is utilized as a saturated bioisostere for meta-substituted benzene rings [4].
Predictive 1 H NMR Chemical Shifts
The 1 H NMR spectrum of this compound is characterized by the stark contrast between the highly shielded tert-butyl group and the heavily deshielded protons adjacent to the heteroatoms.
Table 1: Expected 1 H NMR Data (CDCl 3 , 400 MHz)
| Position | Proton Type | Expected Shift (ppm) | Multiplicity | Integration | Mechanistic Rationale |
| CHO | Aldehyde | 9.60 – 9.80 | d ( J≈1.5 Hz) | 1H | Strongly deshielded by the diamagnetic anisotropy of the carbonyl C=O double bond. |
| NH | Amide | 4.60 – 4.90 | br s or br d | 1H | Exchangeable proton; signal is broadened by the quadrupolar relaxation of the adjacent 14N nucleus. |
| C1-H | Methine | 4.00 – 4.30 | m | 1H | Deshielded by the inductive effect of the adjacent carbamate nitrogen and ring strain. |
| C3-H | Methine | 3.00 – 3.30 | m | 1H | Deshielded by the electron-withdrawing formyl group. |
| C2-H a | Methylene | 2.40 – 2.60 | m | 1H | Diastereotopic proton; shift depends heavily on the cis/trans geometry of the ring. |
| C2-H b | Methylene | 2.10 – 2.30 | m | 1H | Diastereotopic proton; strongly coupled to C2-H a via geminal coupling. |
| C5-H, C7-H | Methylene | 1.90 – 2.20 | m | 4H | Protons adjacent to the spiro quaternary center; slightly deshielded by the proximity to the strained node. |
| C6-H | Methylene | 1.70 – 1.90 | m | 2H | Most shielded ring protons; furthest from the electronegative substituents. |
| Boc-CH 3 | Methyl | 1.44 | s | 9H | Intense, sharp singlet resulting from nine chemically equivalent tert-butyl protons. |
Predictive 13 C NMR Chemical Shifts
The 13 C NMR spectrum provides an unambiguous map of the carbon framework, particularly highlighting the unique spiro quaternary carbon and the two distinct carbonyl environments.
Table 2: Expected 13 C NMR Data (CDCl 3 , 100 MHz)
| Position | Carbon Type | Expected Shift (ppm) | Mechanistic Rationale |
| C-CHO | Carbonyl (C=O) | 201.0 – 203.0 | Highly deshielded sp2 carbon typical of an aliphatic aldehyde. |
| C-Boc | Carbonyl (C=O) | 155.0 – 155.5 | Carbamate carbonyl; shielded relative to the aldehyde due to electron donation via resonance from the adjacent oxygen and nitrogen atoms. |
| C-Boc | Quaternary (C-q) | 79.0 – 80.0 | Highly substituted sp3 carbon attached directly to the carbamate oxygen. |
| C1 | Methine (CH) | 46.0 – 49.0 | Deshielded by the adjacent electronegative nitrogen atom (-NHBoc). |
| C4 | Quaternary (Spiro) | 38.0 – 42.0 | Characteristic resonance for a spirocyclic quaternary carbon shared by two four-membered rings. |
| C3 | Methine (CH) | 36.0 – 39.0 | Alpha carbon to the electron-withdrawing formyl group. |
| C2 | Methylene (CH 2 ) | 32.0 – 35.0 | Bridging methylene between two substituted methines. |
| C5, C7 | Methylene (CH 2 ) | 30.0 – 33.0 | Alpha carbons to the spiro center in the unsubstituted cyclobutane ring. |
| Boc-CH 3 | Methyl (CH 3 ) | 28.4 | Three equivalent methyl groups of the tert-butyl moiety. |
| C6 | Methylene (CH 2 ) | 15.0 – 18.0 | Beta to the spiro center; exhibits typical shielded cyclobutane methylene character. |
Self-Validating Experimental Workflow for NMR Elucidation
To move from theoretical prediction to empirical certainty, researchers must employ a self-validating multidimensional NMR workflow. Relying solely on 1D 1 H NMR is insufficient due to signal overlap in the 1.70–2.60 ppm aliphatic region. The following protocol ensures rigorous structural and stereochemical assignment.
Step 1: Sample Preparation
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Concentration: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl 3 (containing 0.03% v/v TMS as an internal standard).
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Rationale: CDCl 3 is the standard solvent for non-polar to moderately polar organic molecules. The TMS provides a reliable 0.00 ppm reference point, critical for accurately reporting the subtle shifts of the cyclobutane protons.
Step 2: 1D Acquisition (The Baseline)
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Protocol: Acquire a standard 1 H spectrum (16 scans, relaxation delay D1=1.5 s) and a 13 C{1H} spectrum (1024 scans, D1=2.0 s). Follow immediately with a DEPT-135 experiment.
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Causality: The DEPT-135 is critical for self-validation. It will invert the phase of the CH 2 signals (C2, C5, C6, C7), distinguishing them from the CH signals (C1, C3) and CH 3 signals (Boc), while the quaternary carbons (C4, Boc-Cq, Carbonyls) will disappear.
Step 3: Homonuclear & Heteronuclear 2D Correlation (The Framework)
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COSY (Correlation Spectroscopy): Use to trace the spin systems. The C1-H will couple to the diastereotopic C2 protons, which in turn couple to C3-H. A separate spin system will map the unsubstituted ring (C5-H ↔ C6-H ↔ C7-H).
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HSQC (Heteronuclear Single Quantum Coherence): Map the 1 H signals to their directly attached 13 C signals. This instantly resolves overlapping proton multiplets in the aliphatic region.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone for validating the spiro core. Look for 3JCH correlations from the C5/C7 protons across the spiro center to C1 and C3. Furthermore, the C1-H should show a correlation to the Boc carbonyl (~155 ppm), and the C3-H should correlate to the formyl carbonyl (~202 ppm).
Step 4: Stereochemical Elucidation (The 3D Geometry)
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NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY with a mixing time of 300–500 ms.
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Causality: To determine if the molecule is the cis or trans diastereomer, analyze the through-space interactions. If the C1-H and C3-H protons show a strong NOE cross-peak, they are on the same face of the ring system (cis relationship of the protons, meaning the -NHBoc and -CHO substituents are also cis to each other). The absence of this cross-peak, coupled with NOEs to opposite protons on the C2 bridge, indicates a trans configuration.
Structural Elucidation Workflow Diagram
The following diagram maps the logical progression of the self-validating NMR protocol described above.
Fig 1: Multidimensional NMR workflow for structural and stereochemical elucidation.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]
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Burilov, A. R., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(9), 4554–4565.[Link]
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Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[Link]
